molecular formula C8H12N2O2S B6612466 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 65959-99-1

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B6612466
CAS No.: 65959-99-1
M. Wt: 200.26 g/mol
InChI Key: UGJVEVXBXNTWJU-UHFFFAOYSA-N
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Description

1-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiobarbiturate derivative characterized by a six-membered diazinane ring with a sulfur atom at position 2 (sulfanylidene group) and ketone groups at positions 4 and 6. The butyl substituent at position 1 distinguishes it from related compounds. The core structure—1,3-diazinane-4,6-dione with a sulfanylidene group—is shared among barbiturates and related heterocycles, making substituent analysis critical for understanding its behavior .

Properties

IUPAC Name

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVEVXBXNTWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 1-butyl-1,3-diazinane-4,6-dione with sulfur or sulfur-containing reagents . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfanylidene group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and crystallographic data (where available) of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione and its analogs:

Compound Name Substituents (R1, R3, R5) Molecular Weight (g/mol) Crystal System Planarity (Dihedral Angle) References
This compound* R1=Butyl, R3=H, R5=H 244.33 (calculated) Not reported N/A -
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-TMB†)-1,3-diazinane-4,6-dione R1=R3=Et, R5=2,4,5-trimethoxybenzylidene 378.44 Monoclinic (P21/c) 1.41° (benzene vs. pyrimidine)
Thiopental (5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione) R5=Et + pentan-2-yl, R1=R3=H 242.36 N/A N/A
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione R1=Ph, R3=H, R5=Pr 292.38 (calculated) Not reported N/A
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione R1=4-MeO-Ph, R3=H, R5=H 250.28 N/A N/A

†TMB = trimethoxybenzylidene.

Key Observations :

  • Crystallinity: The diethyl-TMB derivative crystallizes in a monoclinic system (a = 7.9711 Å, b = 17.4106 Å, c = 13.5265 Å, β = 99.237°), with near-planar geometry between the benzene and pyrimidine rings (dihedral angle = 1.41°) . Planarity may enhance π-π stacking interactions in biological systems.

Key Insights :

  • Pharmacological Relevance : Thiopental’s ethyl and pentan-2-yl groups optimize lipid solubility, facilitating blood-brain barrier penetration .
  • Anticancer Potential: Benzothiazole derivatives (e.g., 1-(6-benzothiazolyl)-3-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione) demonstrate structure-activity relationships (SAR) where electron-withdrawing groups enhance cytotoxicity .
  • Biochemical Assays : The sulfanylidene core is utilized in colorimetric assays (e.g., malondialdehyde quantification via thiobarbituric acid reaction) .

Substituent Effects on Properties

  • Electronic Effects : Methoxy groups (e.g., in 1-(4-methoxyphenyl)- derivatives) increase electron density, altering reactivity in nucleophilic substitutions .
  • Bioavailability : Smaller substituents (e.g., ethyl in Thiopental) enhance metabolic stability compared to larger groups like benzylidene.

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